molecular formula C11H14FNO B077683 N,N-Diethyl 2-fluorobenzamide CAS No. 10345-76-3

N,N-Diethyl 2-fluorobenzamide

Cat. No.: B077683
CAS No.: 10345-76-3
M. Wt: 195.23 g/mol
InChI Key: IOVYXBLAGKVAGL-UHFFFAOYSA-N
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Description

N,N-Diethyl 2-fluorobenzamide is an organic compound with the molecular formula C11H14FNO It is a fluorinated benzamide derivative, characterized by the presence of a fluorine atom on the benzene ring and diethyl groups attached to the nitrogen atom

Scientific Research Applications

N,N-Diethyl 2-fluorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“N,N-Diethyl 2-fluorobenzamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl 2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with diethylamine to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl 2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Mechanism of Action

The mechanism of action of N,N-Diethyl 2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The diethyl groups attached to the nitrogen atom can also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

    N,N-Diethylbenzamide: Lacks the fluorine atom, resulting in different chemical and biological properties.

    N,N-Diethyl 3-fluorobenzamide: The fluorine atom is positioned differently on the benzene ring, leading to variations in reactivity and activity.

    N,N-Diethyl 4-fluorobenzamide: Similar to N,N-Diethyl 2-fluorobenzamide but with the fluorine atom in the para position.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N,N-diethyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVYXBLAGKVAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349951
Record name N,N-Diethyl 2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10345-76-3
Record name N,N-Diethyl-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10345-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl 2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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